molecular formula C8H9N3 B12579084 Pentanedinitrile, 3-(cyanomethyl)-3-methyl- CAS No. 201421-85-4

Pentanedinitrile, 3-(cyanomethyl)-3-methyl-

Cat. No.: B12579084
CAS No.: 201421-85-4
M. Wt: 147.18 g/mol
InChI Key: GKJPOKFGLFKNLM-UHFFFAOYSA-N
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Description

Pentanedinitrile, 3-(cyanomethyl)-3-methyl- is an organic compound with the molecular formula C9H8N4 It is a nitrile derivative characterized by the presence of multiple cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanedinitrile, 3-(cyanomethyl)-3-methyl- can be synthesized through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired product and reaction efficiency .

Industrial Production Methods

In industrial settings, the production of Pentanedinitrile, 3-(cyanomethyl)-3-methyl- may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanedinitrile, 3-(cyanomethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups into primary amines.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the cyano groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentanedinitrile, 3-(cyanomethyl)-3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentanedinitrile, 3-(cyanomethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s cyano groups can participate in various biochemical reactions, influencing cellular processes and enzyme activities. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanedinitrile, 3-(cyanomethyl)-3-methyl- is unique due to its specific arrangement of cyano groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

201421-85-4

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-(cyanomethyl)-3-methylpentanedinitrile

InChI

InChI=1S/C8H9N3/c1-8(2-5-9,3-6-10)4-7-11/h2-4H2,1H3

InChI Key

GKJPOKFGLFKNLM-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)(CC#N)CC#N

Origin of Product

United States

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